2-Chloro-7-methoxyphenazine 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-methoxyphenazine 5-oxide is a phenazine derivative with the molecular formula C13H9ClN2O2. Phenazine derivatives are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . This compound, like other phenazine derivatives, holds significant potential in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 2-Chloro-7-methoxyphenazine 5-oxide, typically involves several methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamines with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods: Industrial production of phenazine derivatives often employs large-scale oxidative cyclization and reductive cyclization methods due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-7-methoxyphenazine 5-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to form phenazine dioxides.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Halogenation and methoxylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often uses reagents like chlorine or bromine, while methoxylation uses methanol and a base.
Major Products:
Oxidation: Phenazine dioxides.
Reduction: Phenazine.
Substitution: Various halogenated and methoxylated phenazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-methoxyphenazine 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-methoxyphenazine 5-oxide involves its interaction with cellular components:
Molecular Targets: It targets bacterial cell walls and DNA, disrupting their function.
Pathways Involved: The compound interferes with oxidative phosphorylation and DNA replication, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Iodinin: A phenazine 5,10-dioxide with potent antimicrobial properties.
Myxin: Another phenazine 5,10-dioxide known for its antitumor activity.
Uniqueness: 2-Chloro-7-methoxyphenazine 5-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Eigenschaften
Molekularformel |
C13H9ClN2O2 |
---|---|
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
2-chloro-7-methoxy-5-oxidophenazin-5-ium |
InChI |
InChI=1S/C13H9ClN2O2/c1-18-9-3-4-10-13(7-9)16(17)12-5-2-8(14)6-11(12)15-10/h2-7H,1H3 |
InChI-Schlüssel |
DRSDFFHBONCOCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.